The synthesis of 5-(3,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-2-amine (6h in the paper) was achieved using a multi-step approach starting from 3,4-dimethoxybenzoic acid. []
Molecular Structure Analysis
The molecular structure of 5-(3,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-2-amine has been confirmed using spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry. [] These spectroscopic techniques provide information about the number and types of atoms present, their connectivity, and their spatial arrangement within the molecule.
Applications
The primary application investigated for 5-(3,4-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-2-amine is in anticancer research. [] In vitro screening against a panel of cancer cell lines revealed significant activity, particularly against the NCI-H522 (lung cancer), K-562 (leukemia), MOLT-4 (leukemia), LOX-IMVI (melanoma), and HL-60(TB) (leukemia) cell lines. []
Related Compounds
Compound Description: SU-101 is a synthetic small molecule known for its inhibitory activity against receptor tyrosine kinases, specifically targeting vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition makes it a potential candidate for anti-angiogenic therapy in cancer treatment. []
Relevance: While the specific structure of SU-101 isn't provided in the papers, it's mentioned as a structural basis for designing the target compound, 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. This suggests that the target compound incorporates key structural features from SU-101, likely related to its interaction with biological targets like VEGFR2. []
IMC38525
Compound Description: IMC38525 is a potent and selective inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R). It exhibits anti-tumor activity and is investigated for its potential in treating various types of cancers. []
FTAB
Compound Description: FTAB stands for 4-fluoro-N-[4-[2-[[[4-(trifluoromethyl)phenyl]amino]methyl]-1H-benzimidazol-1-yl] phenyl]benzamide. It acts as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) and demonstrates antitumor activity, making it a subject of interest in cancer research. []
Relevance: Although the exact structure of FTAB is not fully depicted in the provided research, it's mentioned as a structural reference point for the design of the target compound, 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. This suggests a probable sharing of structural motifs between the target compound and FTAB, potentially influencing its interactions with biological targets like FGFR. []
Compound Description: This compound displayed notable anticancer activity across a panel of cancer cell lines, demonstrating a high growth inhibition percentage (%GI) in NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB) cell lines. It exhibited better %GIs compared to imatinib against 36 of 54 common cell lines. []
Relevance: This compound shares the core structure of 1,3,4-oxadiazole with the target compound, 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. The presence of 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl substituents at positions 5 and 3 of the oxadiazole ring, respectively, further strengthens their structural similarity. These shared features suggest a potential for similar biological activity profiles. []
Compound Description: This specific oxadiazole derivative exhibited substantial sensitivity against the CCRF-CEM cancer cell line, highlighting its potential as an anti-cancer agent. []
Relevance: This compound, similar to the target compound, 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, belongs to the 1,3,4-oxadiazole class and shares the 4-(trifluoromethyl)phenyl substituent at the 3-position of the oxadiazole ring. This structural similarity implies a possible relationship in their biological activities. []
Compound Description: This compound demonstrated promising antioxidant activity, as evidenced by its IC50 of 15.14 μM. []
Relevance: This compound shares a close structural resemblance with the target compound, 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, belonging to the same 1,3,4-oxadiazole class. They both have a 4-(trifluoromethyl)phenyl group attached to the 3-position of the oxadiazole ring. Additionally, both compounds contain a methoxyphenol group, albeit with different substitution patterns, suggesting potential similarities in their biological behavior. []
Compound Description: Antibiotic 75b acts against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant and linezolid-resistant S. aureus, by targeting cell-wall biosynthesis. It exhibits bactericidal properties, oral bioavailability in mice, a long half-life, high distribution volume, and low clearance, proven effective in a mouse model of MRSA infection. []
Relevance: This compound shares the 1,2,4-oxadiazole core structure with the target compound, 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. While it differs in its substituents, the shared core structure suggests that exploring the target compound's antibacterial activity could be of interest, especially considering the promising profile of Antibiotic 75b. []
Relevance: Although PBD belongs to the 1,3,4-oxadiazole class like the target compound, 5-(3,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, its relevance stems from highlighting a limitation. The target compound, with its distinct structure, may offer improved properties such as higher crystallization temperatures, making it potentially more suitable for applications like OLEDs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.